3-(3-iodo-4,5-dimethoxyphenyl)acrylic acid
Overview
Description
3-(3-iodo-4,5-dimethoxyphenyl)acrylic acid is an organic compound that belongs to the class of phenylacrylic acids. This compound features an iodine atom and two methoxy groups attached to the phenyl ring, which can significantly influence its chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-iodo-4,5-dimethoxyphenyl)acrylic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-iodo-4,5-dimethoxybenzaldehyde.
Condensation Reaction: The aldehyde undergoes a condensation reaction with malonic acid or its derivatives in the presence of a base such as sodium ethoxide or potassium carbonate.
Decarboxylation: The intermediate product is then subjected to decarboxylation to yield the desired this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-(3-iodo-4,5-dimethoxyphenyl)acrylic acid can undergo various types of chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The double bond in the acrylic acid moiety can be reduced to form the corresponding saturated acid.
Substitution: The iodine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea.
Major Products
Oxidation: Formation of 3-(3-formyl-4,5-dimethoxyphenyl)acrylic acid.
Reduction: Formation of 3-(3-iodo-4,5-dimethoxyphenyl)propionic acid.
Substitution: Formation of 3-(3-amino-4,5-dimethoxyphenyl)acrylic acid.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in the study of enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(3-iodo-4,5-dimethoxyphenyl)acrylic acid would depend on its specific application. For example, if it exhibits anticancer activity, it might interact with cellular targets such as DNA or specific enzymes involved in cell proliferation. The methoxy groups and iodine atom could play crucial roles in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
(2E)-3-(3-Bromo-4,5-dimethoxyphenyl)acrylic acid: Similar structure but with a bromine atom instead of iodine.
(2E)-3-(3-Chloro-4,5-dimethoxyphenyl)acrylic acid: Similar structure but with a chlorine atom instead of iodine.
(2E)-3-(3-Fluoro-4,5-dimethoxyphenyl)acrylic acid: Similar structure but with a fluorine atom instead of iodine.
Uniqueness
The presence of the iodine atom in 3-(3-iodo-4,5-dimethoxyphenyl)acrylic acid can impart unique reactivity and biological activity compared to its halogenated analogs. Iodine is larger and more polarizable than other halogens, which can influence the compound’s interaction with biological targets and its overall chemical behavior.
Properties
IUPAC Name |
3-(3-iodo-4,5-dimethoxyphenyl)prop-2-enoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11IO4/c1-15-9-6-7(3-4-10(13)14)5-8(12)11(9)16-2/h3-6H,1-2H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEZAOAHXKZTTRI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)C=CC(=O)O)I)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11IO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50380783 | |
Record name | 3-(3-iodo-4,5-dimethoxyphenyl)acrylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50380783 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
156488-57-2 | |
Record name | 3-(3-iodo-4,5-dimethoxyphenyl)acrylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50380783 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.